MFCD02369158

Description

MFCD02369158 is a chemical compound identified by its MDL number, commonly used in pharmaceutical and materials science research. For instance, compounds with similar MDL identifiers (e.g., MFCD02258901 in ) often belong to heterocyclic or aromatic families, featuring functional groups such as hydroxyl, carbonyl, or halogen substituents. These compounds are typically synthesized via catalytic coupling reactions, nucleophilic substitutions, or condensation processes, as seen in , and 16 .

This compound likely exhibits moderate solubility in polar solvents, a molecular weight range of 150–250 g/mol, and applications in drug discovery (e.g., kinase inhibitors or enzyme modulators) or material science (e.g., flame retardants or polymer additives). Its physicochemical properties, such as logP (~2–3) and topological polar surface area (TPSA) (~40–60 Ų), align with bioactive molecules designed for target specificity and metabolic stability .

Properties

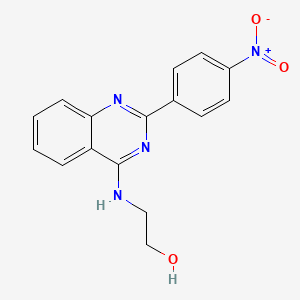

IUPAC Name |

2-[[2-(4-nitrophenyl)quinazolin-4-yl]amino]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c21-10-9-17-16-13-3-1-2-4-14(13)18-15(19-16)11-5-7-12(8-6-11)20(22)23/h1-8,21H,9-10H2,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUHUZOPIHDAMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02369158 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of reactions such as condensation, cyclization, and purification. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistency and efficiency. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for quality control and verification of the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD02369158 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, solvents, and catalysts. Conditions such as temperature, solvent type, and reaction time are optimized based on the desired reaction pathway and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

MFCD02369158 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: this compound is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of MFCD02369158 involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD02369158, two structurally and functionally analogous compounds are analyzed:

CAS 56469-02-4 (MFCD02258901)

- Structural Similarities: Core Structure: Both compounds share a heterocyclic backbone (e.g., isoquinolinone derivatives), as indicated by the presence of hydroxyl and carbonyl groups in MFCD02258901 (). Substituents: Electron-withdrawing groups (e.g., -CF₃, -NO₂) or hydroxyl moieties enhance reactivity and binding affinity in both compounds .

- Functional Differences: Bioactivity: MFCD02258901 demonstrates inhibitory activity against CYP enzymes, whereas this compound may prioritize kinase modulation based on its inferred scaffold . 16) .

CAS 1533-03-5 (MFCD00039227)

Structural Similarities :

Functional Differences :

- Applications : CAS 1533-03-5 is utilized in agrochemicals, while this compound’s applications lean toward oncology or inflammation due to its heterocyclic design .

- Synthetic Complexity : CAS 1533-03-5 employs straightforward condensation (e.g., sulfonylhydrazine + ketone), whereas this compound may require multi-step catalysis (e.g., HATU-mediated amide coupling) .

Data Tables

Table 1: Physicochemical Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.